molecular formula C23H21N3O3S2 B2844961 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361160-06-7

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2844961
CAS RN: 361160-06-7
M. Wt: 451.56
InChI Key: PWEHJRAEASKAGQ-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as DMF 10, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of benzothiazole derivatives is in the synthesis of heterocyclic compounds. For instance, the iodine-promoted ring-opening methylation of benzothiazoles using dimethyl sulphite as a methylating agent showcases a method for the efficient synthesis of N-methyl-N-(o-methylthio)phenyl amides. This method facilitates the direct construction of N-Me and S-Me bonds in a one-pot reaction through the decomposition of benzothiazoles (Guo et al., 2021).

Material Science Applications

Benzothiazole derivatives play a role in materials science, particularly in the development of solar cell technologies. The manipulation of polymer-solvent interactions using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in solutions of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) can fine-tune the morphology of solar cell active layers. This adjustment leads to improved domain structure and hole mobility, significantly enhancing photovoltaic performance and increasing power conversion efficiency (Chu et al., 2011).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, benzothiazole derivatives have been investigated for their biological activity. For example, microwave-assisted synthesis of acridine-acetazolamide conjugates derived from benzothiazole has shown inhibition effects on human carbonic anhydrase isoforms, indicating potential therapeutic applications. These compounds have demonstrated inhibition in low micromolar and nanomolar ranges, suggesting their significance in the development of new inhibitors for medical use (Ulus et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their corrosion inhibition properties. Studies on the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions have revealed their potential as effective corrosion inhibitors. This application is crucial in extending the lifespan of metal components in industrial systems (Hu et al., 2016).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-13-16(2)21-20(14-15)30-23(24-21)25-22(27)17-9-11-19(12-10-17)31(28,29)26(3)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEHJRAEASKAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

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